

# A Technical Guide to the Toxicology and Ecotoxicology of Boscalid

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## Compound of Interest

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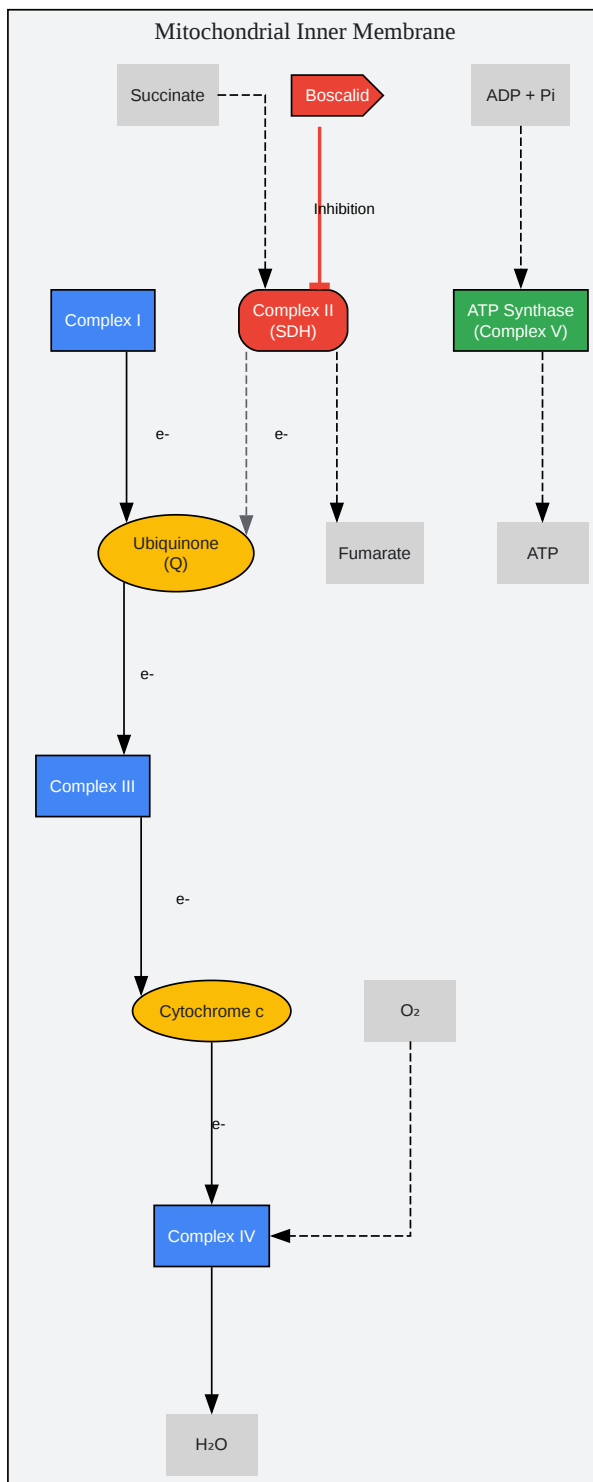
This document provides a comprehensive technical overview of the toxicological and ecotoxicological profile of **boscalid**, a widely used anilide fungicide. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, mechanistic insights, and key experimental protocols.

## Introduction

**Boscalid** (IUPAC: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum fungicide developed by BASF and first registered for use in 2003.<sup>[1][2]</sup> As a member of the carboxamide class, it is used extensively in agriculture to control a range of fungal pathogens on fruits, vegetables, and other crops.<sup>[3][4]</sup> Its mode of action involves the inhibition of mitochondrial respiration in fungi.<sup>[5]</sup> Given its widespread application, understanding its toxicological impact on non-target organisms and its environmental fate is of critical importance.

## Mechanism of Action

The primary fungicidal action of **boscalid** is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).<sup>[2][4][6][7]</sup> By binding to the quinone reduction site of the SDH enzyme complex, **boscalid** blocks the oxidation of succinate to fumarate, thereby inhibiting spore germination, germ tube elongation, and mycelial growth.<sup>[3][4][5]</sup> While targeted at fungi, this mechanism is not entirely selective, and the inhibition of mitochondrial Complex II in non-target organisms is the basis for its toxicological effects.<sup>[7][8][9]</sup>



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Caption: **Boscalid** inhibits Complex II (SDH) in the mitochondrial electron transport chain.

## Mammalian and In Vitro Toxicology

The toxicological database for **boscalid** is extensive, indicating low acute toxicity but highlighting the liver and thyroid as primary target organs in chronic studies.[\[10\]](#)[\[11\]](#)

## Toxicokinetics and Metabolism

In rats, orally administered **boscalid** is not completely absorbed from the gastrointestinal tract.[\[12\]](#) It is extensively metabolized, with major pathways including the hydroxylation of the biphenyl group and conjugation with glucuronic acid.[\[10\]](#)[\[13\]](#) Excretion occurs primarily through the feces (approximately 70-85%), with a smaller portion eliminated in the urine.[\[12\]](#)[\[14\]](#) Peak plasma concentrations are observed around 8 hours after administration.[\[10\]](#)[\[13\]](#)

## Acute Toxicity

**Boscalid** exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[\[10\]](#)[\[15\]](#) It is not considered a skin or eye irritant.[\[15\]](#)

Table 1: Acute Mammalian Toxicity of Boscalid

Exposure Route	Value (Rat)
Oral LD50	>5000 mg/kg <a href="#">[10]</a> <a href="#">[16]</a>
Dermal LD50	>2000 mg/kg <a href="#">[10]</a> <a href="#">[16]</a>
Inhalation LC50 (4h)	>6.7 mg/L <a href="#">[10]</a> <a href="#">[16]</a>

## Subchronic and Chronic Toxicity

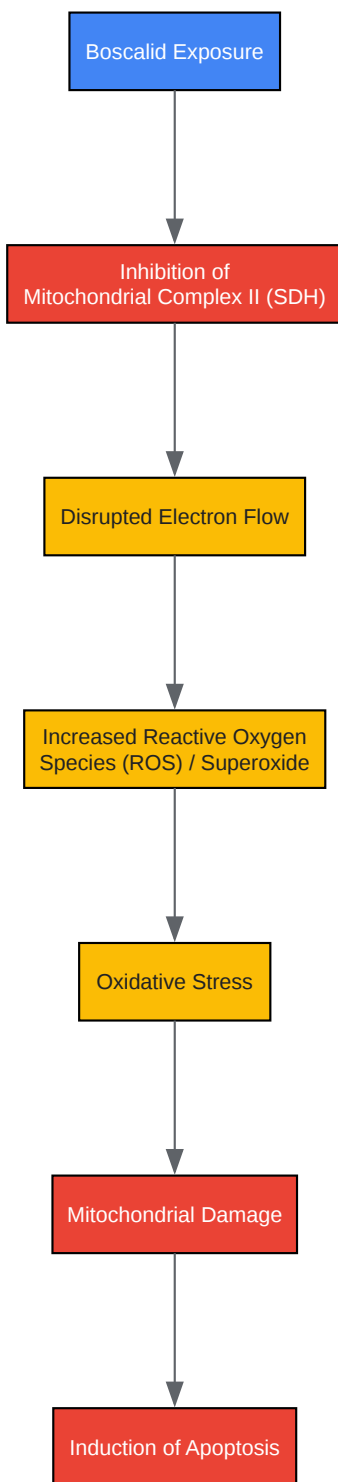
Repeated exposure studies in rats, mice, and dogs have identified the liver and thyroid as the primary target organs.[\[2\]](#)[\[5\]](#)[\[15\]](#) Observed effects include increased liver and thyroid weights, alterations in liver enzyme levels (e.g., alkaline phosphatase), and histopathological changes such as fatty liver.[\[11\]](#)[\[15\]](#) The effects on the thyroid are considered a secondary response to the induction of liver enzymes that enhance hormone metabolism.[\[5\]](#)[\[14\]](#)[\[17\]](#)[\[18\]](#) These effects on the liver and thyroid were found to be reversible after cessation of exposure.[\[14\]](#)[\[18\]](#)

## Carcinogenicity and Genotoxicity

The U.S. EPA has classified **boscalid** as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".<sup>[2][5][19]</sup> This classification is based on observations of thyroid follicular cell adenomas in rats at high doses.<sup>[13][15]</sup> However, these tumors are understood to develop through a non-genotoxic mechanism related to the secondary effects on the thyroid.<sup>[13][17]</sup> A comprehensive battery of tests has shown no evidence of genotoxicity for **boscalid**.<sup>[13][14][17]</sup>

## Cellular Mechanisms of Toxicity

At the cellular level, **boscalid**'s toxicity stems from its primary mechanism of action. Studies on human cell lines (HepG2 liver cells, PBMCs, and BJ-fibroblasts) have demonstrated that short-term exposure (e.g., 2 hours at 1  $\mu$ M) can induce mitochondrial dysfunction.<sup>[7][9]</sup> This dysfunction is characterized by a significant decrease in the oxygen consumption rate (OCR) and a marked increase in the production of mitochondrial superoxide, a type of reactive oxygen species (ROS).<sup>[7]</sup> In HepG2 cells, this led to an 8-fold increase in superoxide levels and the induction of early apoptosis.<sup>[7]</sup>



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Caption: Proposed cellular toxicity pathway for **boscalid** in non-target organisms.

## Summary of Toxicological Endpoints

Regulatory agencies have established health-based guidance values based on comprehensive reviews of the toxicological database.

Table 2: Key Toxicological Endpoints for Boscalid

Endpoint	Value and Basis
Acceptable Daily Intake (ADI)	0.044 mg/kg bw/day[13]
No Observed Adverse Effect Level (NOAEL)	4.4 mg/kg bw/day (Rat, chronic toxicity study) [13]
Lowest Observed Adverse Effect Level (LOAEL)	57-58 mg/kg/day (Based on liver and thyroid effects in chronic rat and dog studies)[15][18]
Acute Reference Dose (ARfD)	Not established; no endpoint attributable to a single dose was identified.[14][15][18]

## Ecotoxicology

**Boscalid**'s persistence and mobility in the environment, combined with its mechanism of action, pose risks to various non-target species.

## Environmental Fate

**Boscalid** is very persistent in the environment.[3][4] Its half-life in aerobic soil is approximately 108 days, while under anaerobic soil conditions, it can range from 261 to 345 days.[13] The half-life for photolysis on the soil surface is around 135 days.[13] Due to its persistence, **boscalid** is frequently detected in surface waters, with one U.S. study finding it in 72% of samples.[1][20] It also has the potential to leach into groundwater.[1][3]

## Aquatic Ecotoxicology

**Boscalid** is classified as toxic to fish and very toxic to aquatic invertebrates.[6][16]

Table 3: Acute Ecotoxicity of Boscalid to Aquatic Organisms

Organism	Endpoint	Value (mg/L)
Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	0.042[6]
Daphnia magna (Water Flea)	48-hour EC50	0.08[6]
Pseudokirchneriella subcapitata (Green Algae)	72-hour EC50	4.99[6]
Chironomus riparius (Midge Larva)	28-day NOEC	1.0[3]

## Terrestrial Ecotoxicology

Honeybees (*Apis mellifera*) While **boscalid** demonstrates low acute toxicity to honeybees, chronic exposure is a significant concern.[3][21] Studies have shown that toxic effects may only become apparent after the standard 10-day testing period.[21] Prolonged exposure can lead to "time-reinforced toxicity," suggesting a reduced capacity of bees to deal with the toxicant over time.[21] **Boscalid** has also been shown to interact synergistically with some neonicotinoid insecticides, increasing their toxicity to bees.[21]

Table 4: Toxicity of Boscalid to Honeybees (*Apis mellifera*)

Endpoint	Value
Acute Oral LD50	>11 µ g/bee [21]; 166 µ g/bee [22]
Acute Contact LD50	>100 µ g/bee [21]
Chronic LT50 (33-day study)	7.1 days (highest concentration) to 24.9 days (lowest concentration)[21]
Larval LD50 (Day 22)	75.191 µ g/larva [23][24]
Larval NOED (Day 8)	4.025 µ g/larva [23][24]

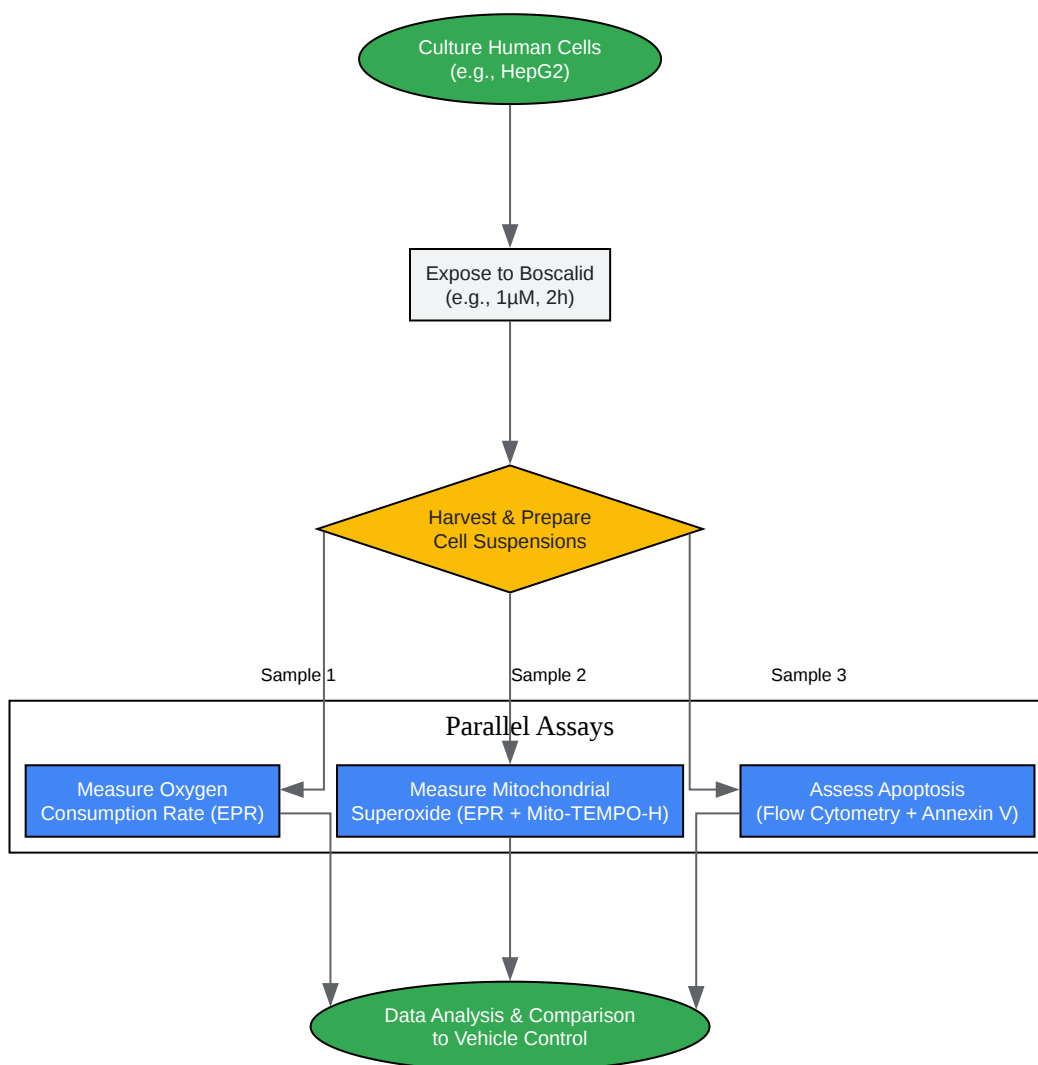
Soil Organisms **Boscalid** is considered moderately toxic to earthworms.[3] Its environmental risk can be exacerbated by the presence of other substances; for example, the antibiotic amoxicillin has been shown to inhibit the degradation of **boscalid** in soil, leading to increased bioaccumulation and more severe oxidative stress in earthworms.[25] The impact on soil microorganisms at typical application rates is considered low.[10]

## Key Experimental Protocols

### In Vitro Mitochondrial Function Assessment

This protocol is based on studies assessing the impact of succinate dehydrogenase inhibitors (SDHIs) on human cell lines.[7][9]

- **Objective:** To measure changes in mitochondrial respiration and oxidative stress following **boscalid** exposure.
- **Cell Lines:** Human cell lines such as HepG2 (liver), Peripheral Blood Mononuclear Cells (PBMCs), or BJ-fibroblasts are cultured under standard conditions.
- **Exposure:** Cells are treated with **boscalid** (e.g., 1  $\mu$ M) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2 hours).
- **Oxygen Consumption Rate (OCR) Measurement:** OCR is quantified using Electron Paramagnetic Resonance (EPR) spectroscopy, which measures the rate of oxygen depletion in a sealed cell suspension.
- **Mitochondrial Superoxide Measurement:** EPR is used in conjunction with a mitochondria-specific spin probe, such as Mito-TEMPO-H. The rate of oxidation of the probe is proportional to the rate of superoxide production. Co-incubation with PEG-SOD (a superoxide scavenger) can confirm the signal's specificity.[26]
- **Apoptosis Assay:** Apoptosis is assessed using flow cytometry after staining cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide.



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Caption: Experimental workflow for in vitro mitochondrial function assessment.

## Standard Aquatic Ecotoxicity Tests

Standardized OECD guidelines are employed to ensure comparability of aquatic toxicity data.  
[6]

- Fish, Acute Toxicity Test (OECD 203): Typically performed on rainbow trout (*Oncorhynchus mykiss*) over a 96-hour exposure period to determine the LC50 (the concentration lethal to 50% of the test population).[6]
- Daphnia sp., Acute Immobilisation Test (OECD 202): *Daphnia magna* are exposed for 48 hours to determine the EC50 (the concentration that immobilizes 50% of the daphnids).[6]
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): An algal species like *Pseudokirchneriella subcapitata* is exposed for 72 hours to determine the EC50 for growth rate inhibition.[6]

## Chronic Honeybee Toxicity (Time-to-Death Assay)

This method is crucial for revealing long-term toxic effects not captured in standard 10-day tests.[21]

- Objective: To determine the median lethal time (LT50) and lethal concentration/dose (LC50/LDD50) over an extended period.
- Methodology: Caged adult honeybees are provided with a sucrose solution containing various concentrations of **boscalid** continuously for an extended duration (e.g., 33 days). A control group receives an uncontaminated solution.
- Data Collection: Mortality in each cage is recorded daily.
- Analysis: Survival analysis (e.g., Kaplan-Meier) is used to calculate the LT50 for each concentration. LC50 and LDD50 values are calculated at multiple time points throughout the study to observe how toxicity changes with the duration of exposure.

## Conclusion

**Boscalid** is a fungicide with a well-defined mechanism of action: the inhibition of mitochondrial Complex II. In mammals, it has low acute toxicity, but chronic exposure targets the liver and

thyroid, with thyroid effects being a secondary consequence of liver enzyme induction. While not genotoxic, its potential for carcinogenicity is noted as "suggestive." At the cellular level, its disruption of mitochondrial function leads to oxidative stress and can induce apoptosis.

From an ecotoxicological perspective, **boscalid**'s environmental persistence is a key concern. It is toxic to aquatic organisms, particularly invertebrates, and poses a significant chronic risk to honeybees, an effect that may be underestimated by standard short-term tests. The potential for interactions with other environmental contaminants, such as antibiotics, can further amplify its risk to soil organisms. This technical guide summarizes the critical data and methodologies essential for a comprehensive risk assessment of **boscalid**.

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